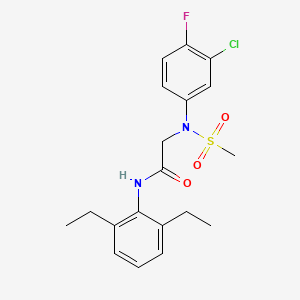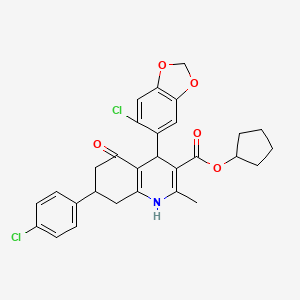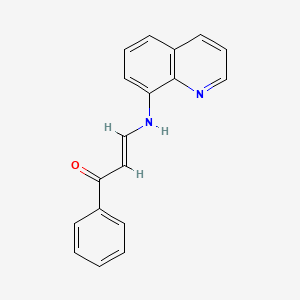
1-phenyl-3-(8-quinolinylamino)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(8-quinolinylamino)-2-propen-1-one, also known as QAP-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. QAP-1 belongs to the family of chalcones, which are known for their diverse biological activities. In
Aplicaciones Científicas De Investigación
1-phenyl-3-(8-quinolinylamino)-2-propen-1-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, antibacterial, antifungal, and anticancer properties. 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one has been studied for its potential use in treating various diseases, including cancer, Alzheimer's, Parkinson's, and diabetes.
Mecanismo De Acción
1-phenyl-3-(8-quinolinylamino)-2-propen-1-one exerts its effects through various mechanisms of action. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one also acts as a free radical scavenger, reducing oxidative stress and damage. Additionally, 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-phenyl-3-(8-quinolinylamino)-2-propen-1-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage. 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-phenyl-3-(8-quinolinylamino)-2-propen-1-one has several advantages for lab experiments. It is relatively easy and cost-effective to synthesize, and it has a high purity and yield. 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one has also been shown to have low toxicity and few side effects in animal models. However, 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one has some limitations, such as its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one research. One direction is to further explore its potential therapeutic applications, particularly in treating cancer and neurodegenerative diseases. Another direction is to investigate the pharmacokinetics and bioavailability of 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one, and to develop more effective delivery methods. Additionally, future research could focus on developing derivatives of 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one with improved solubility, potency, and selectivity.
Conclusion:
In conclusion, 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one is a promising chemical compound with potential therapeutic applications. Its anti-inflammatory, antioxidant, antibacterial, antifungal, and anticancer properties make it a valuable tool for scientific research. 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one in treating various diseases.
Métodos De Síntesis
1-phenyl-3-(8-quinolinylamino)-2-propen-1-one can be synthesized through a simple reaction between 8-aminoquinoline and chalcone in the presence of a base. The reaction yields 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one with a high purity and yield. The synthesis method is relatively easy and cost-effective, making 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one accessible for various research purposes.
Propiedades
IUPAC Name |
(E)-1-phenyl-3-(quinolin-8-ylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c21-17(14-6-2-1-3-7-14)11-13-19-16-10-4-8-15-9-5-12-20-18(15)16/h1-13,19H/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVNORFSEYKFLJ-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-phenyl-3-(quinolin-8-ylamino)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(2,5-dimethoxyphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5110344.png)
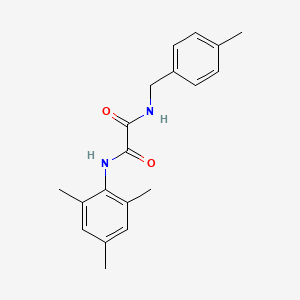
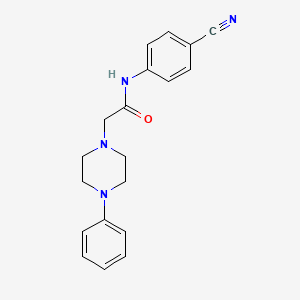
![1-(4-chlorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine](/img/structure/B5110370.png)
![N-[4-(N-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5110371.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5110382.png)
![3,5-di-tert-butyl-1'H,3'H,4H-spiro[cyclohexa-2,5-diene-1,2'-perimidin]-4-one](/img/structure/B5110389.png)

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5110396.png)
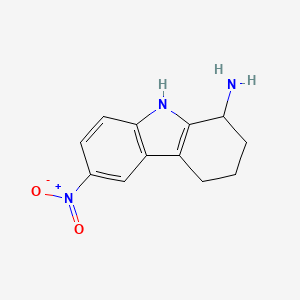
![N-benzyl-3-[(3,4-dichlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B5110406.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B5110415.png)
